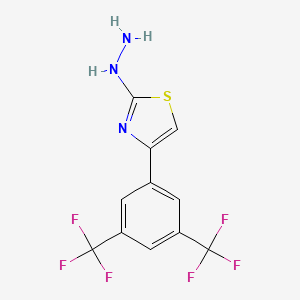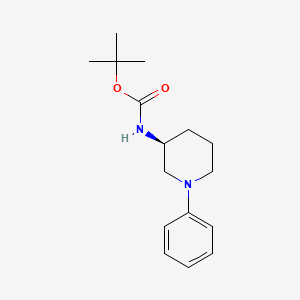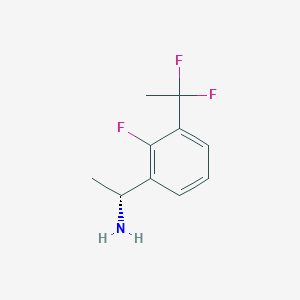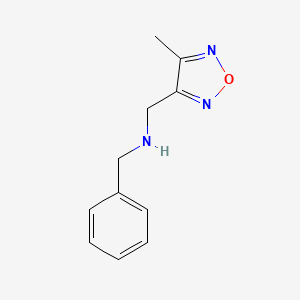![molecular formula C14H17NO4 B11764185 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid CAS No. 886501-89-9](/img/structure/B11764185.png)
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . This compound features a benzo[e][1,3]oxazine core, which is a six-membered ring containing both nitrogen and oxygen atoms, fused to a benzene ring. The hexanoic acid side chain adds further complexity and potential for functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid can be achieved through several methods. One common approach involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I)-catalyzed cycloisomerization procedure. This method employs mild reaction conditions, such as room temperature or 30°C, and does not require an inert atmosphere . The reaction typically takes place in dry dichloromethane (DCM) with a gold(I) catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazine ring to its dihydro analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[e][1,3]oxazine core and the hexanoic acid side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of enzymes and receptors involved in various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as human leucocyte elastase and C1r serine protease, which are involved in inflammatory and degenerative diseases . The compound’s ability to bind to these enzymes and block their activity can lead to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4H-Benzo[d][1,3]oxazin-4-ones: These compounds share the oxazine core but differ in the substitution pattern and side chains.
2-Aryl-4H-benzo[d][1,3]oxazin-4-ones: These analogs have aryl groups at the 2-position, which can influence their biological activity and chemical reactivity.
Uniqueness: 6-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)hexanoic acid is unique due to its specific substitution pattern and the presence of the hexanoic acid side chain. This structural feature enhances its potential for functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
886501-89-9 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
6-(4-oxo-2H-1,3-benzoxazin-3-yl)hexanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-2-1-5-9-15-10-19-12-7-4-3-6-11(12)14(15)18/h3-4,6-7H,1-2,5,8-10H2,(H,16,17) |
InChI-Schlüssel |
INYIUMFHXNBYAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C(=O)C2=CC=CC=C2O1)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


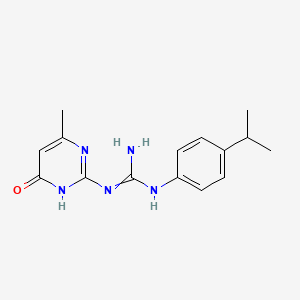
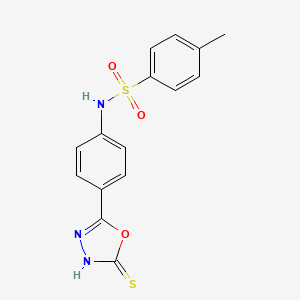
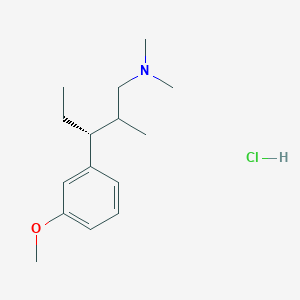
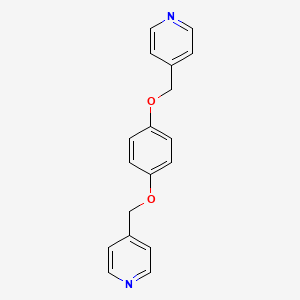
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
![2-({5-[(Cyanomethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetonitrile](/img/structure/B11764148.png)
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
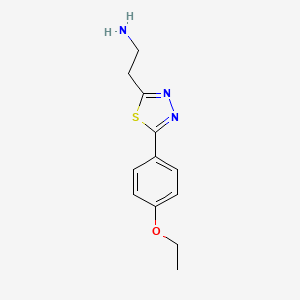
![3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)

